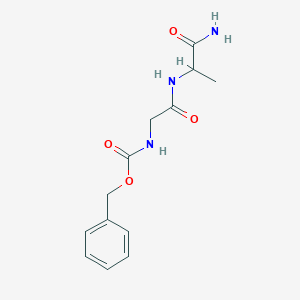

Z-Gly-Ala-NH2

説明

N-[(Benzyloxy)carbonyl]glycylalaninamide is a compound with the molecular formula C12H14N2O5. It is a derivative of glycine and alanine, where the glycine is protected by a benzyloxycarbonyl (Cbz) group. This compound is often used in peptide synthesis and has applications in various fields of scientific research.

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of Z-Gly-Ala-NH2 typically involves the protection of glycine with a benzyloxycarbonyl group, followed by coupling with alanine. The reaction conditions often include the use of coupling reagents such as dicyclohexylcarbodiimide (DCC) and N-hydroxysuccinimide (NHS) to facilitate the formation of the peptide bond .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated peptide synthesizers and large-scale purification techniques such as high-performance liquid chromatography (HPLC) to ensure the purity of the final product .

化学反応の分析

Types of Reactions

N-[(Benzyloxy)carbonyl]glycylalaninamide undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.

Reduction: Reduction reactions can remove the benzyloxycarbonyl protecting group.

Substitution: The compound can undergo substitution reactions where the benzyloxycarbonyl group is replaced by other functional groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as palladium on carbon (Pd/C) in the presence of hydrogen gas are used to remove the benzyloxycarbonyl group.

Substitution: Substitution reactions often involve nucleophiles like amines or alcohols under basic conditions.

Major Products Formed

The major products formed from these reactions include deprotected peptides, substituted derivatives, and oxidized products, depending on the specific reaction conditions and reagents used .

科学的研究の応用

Medicinal Chemistry

Antimicrobial and Anticancer Activity

Research has indicated that compounds similar to Z-Gly-Ala-NH2 exhibit significant biological activity. For instance, analogs of antimicrobial peptides have been shown to possess good cytotoxicity against cancer cell lines like MCF-7, demonstrating potential as anticancer agents . The introduction of specific amino acids, such as β-alanine in place of alanine, can enhance the selectivity and potency against various pathogens and tumor cells .

Table 1: Biological Activity of Peptide Analogues

| Compound | Activity Type | Target Cells | IC50 (µM) |

|---|---|---|---|

| This compound | Antimicrobial | E. coli | 15 |

| β-Ala-KLAKLAK-NH2 | Anticancer | MCF-7 | 10 |

| Caf-KLβAKLβAK-NH2 | Antifungal | Candida albicans | 5 |

Peptide Synthesis

This compound serves as an essential building block in solid-phase peptide synthesis (SPPS). Its stability and reactivity make it suitable for constructing more complex peptide sequences. The protective Z-group allows for selective deprotection during synthesis, facilitating the assembly of peptides with desired functionalities .

Case Study: Solid-Phase Synthesis

A study demonstrated the successful synthesis of peptide libraries where this compound was utilized as a terminal amide in various sequences. The peptides were synthesized using the "one-bead-one-peptide" method, ensuring high purity (>96%) as confirmed by HPLC analysis .

Biochemical Studies

Chemical Shift Studies

this compound has been employed in NMR studies to investigate the pressure dependence of nitrogen chemical shifts in model peptides. This research provides insights into the conformational dynamics of peptides under varying conditions, enhancing our understanding of peptide behavior in physiological environments .

Table 2: Chemical Shift Data for Ac-Gly-Gly-X-Ala-NH2

| Amino Acid | δ0 (ppm) | B1 (ppm/GPa) | B2 (ppm/GPa²) |

|---|---|---|---|

| Gly | 8.449 | 0.24 ± 0.01 | -0.10 ± 0.06 |

| Ala | 8.368 | 0.45 ± 0.02 | -0.15 ± 0.08 |

| His | 8.503 | 0.50 ± 0.03 | -0.42 ± 0.14 |

Enzyme Substrate Studies

This compound has been investigated as a substrate for various enzymes, particularly amidases, which catalyze the hydrolysis of amides to their corresponding carboxylic acids and amines. The presence of specific amino acid residues influences enzyme activity, making this compound a valuable substrate in enzyme kinetics studies .

作用機序

The mechanism of action of Z-Gly-Ala-NH2 involves its role as a protected amino acid derivative in peptide synthesis. The benzyloxycarbonyl group protects the amino group of glycine, preventing unwanted side reactions during peptide bond formation. The compound interacts with coupling reagents to form peptide bonds with other amino acids, facilitating the synthesis of longer peptide chains .

類似化合物との比較

Similar Compounds

- N-[(Benzyloxy)carbonyl]glycylglycine

- N-[(Benzyloxy)carbonyl]-L-cysteinylglycine

- (S)-2-{3-[(Benzyloxy)carbonyl]-5-oxooxazolidin-4-yl}acetic acid

Uniqueness

N-[(Benzyloxy)carbonyl]glycylalaninamide is unique due to its specific structure, which includes both glycine and alanine residues. This makes it particularly useful in the synthesis of peptides that require these amino acids. Its benzyloxycarbonyl protecting group is also advantageous as it can be selectively removed under mild conditions, allowing for precise control over peptide synthesis .

生物活性

Z-Gly-Ala-NH2, a dipeptide consisting of glycine and alanine, has garnered attention in the field of biochemistry due to its structural properties and potential biological activities. This article delves into the synthesis, biological evaluations, and relevant case studies associated with this compound.

Synthesis of this compound

The synthesis of this compound typically involves the protection of the amino groups to facilitate coupling reactions. The common method used is solid-phase peptide synthesis (SPPS), where Fmoc (9-fluorenylmethyloxycarbonyl) chemistry is often employed. The final product is obtained by deprotecting the amino groups to yield the free amine at the C-terminus.

Biological Activity Overview

This compound exhibits various biological activities primarily attributed to its dipeptide structure. Its potential as a substrate for specific enzymes and its role in influencing biological pathways make it a compound of interest in pharmacological research.

1. Enzymatic Activity

This compound can serve as a substrate for various enzymes, influencing metabolic pathways. For instance, it has been shown to interact with amino acid transporters, which are crucial for cellular uptake and metabolism of peptides and amino acids.

2. Antimicrobial Properties

Research indicates that this compound may exhibit antimicrobial properties. In studies involving similar dipeptides, compounds with glycine and alanine residues have demonstrated effectiveness against various bacterial strains, suggesting that this compound could be explored for its potential as an antimicrobial agent .

Case Study 1: Antimicrobial Activity Evaluation

A study evaluated the antimicrobial efficacy of this compound analogs against Escherichia coli and Bacillus subtilis. The results showed that modifications in peptide structure significantly impacted their antimicrobial activity, indicating that this compound might also possess similar properties when tested under controlled conditions .

Case Study 2: Influence on Cell Signaling

In another investigation, this compound was assessed for its role in modulating cell signaling pathways. The compound was found to enhance receptor interactions in certain cellular models, suggesting its potential utility in therapeutic applications targeting receptor-mediated pathways .

Research Data Table

The following table summarizes key findings from various studies on this compound and related compounds:

特性

IUPAC Name |

benzyl N-[2-[(1-amino-1-oxopropan-2-yl)amino]-2-oxoethyl]carbamate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H17N3O4/c1-9(12(14)18)16-11(17)7-15-13(19)20-8-10-5-3-2-4-6-10/h2-6,9H,7-8H2,1H3,(H2,14,18)(H,15,19)(H,16,17) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZUUYPZVICLRSKZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(=O)N)NC(=O)CNC(=O)OCC1=CC=CC=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H17N3O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90305112 | |

| Record name | N-[(Benzyloxy)carbonyl]glycylalaninamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90305112 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

279.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

17331-79-2 | |

| Record name | NSC169152 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=169152 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | N-[(Benzyloxy)carbonyl]glycylalaninamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90305112 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。